Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-4-((4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl)azo)-5-oxo-1H-pyrazol-1-yl)-, monosodium salt
CAS No.: 72828-87-6
Cat. No.: VC18431839
Molecular Formula: C24H22N5NaO6S2
Molecular Weight: 563.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72828-87-6 |
|---|---|
| Molecular Formula | C24H22N5NaO6S2 |
| Molecular Weight | 563.6 g/mol |
| IUPAC Name | sodium;4-[3-methyl-4-[[4-methyl-3-[(4-methylphenyl)sulfamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
| Standard InChI | InChI=1S/C24H23N5O6S2.Na/c1-15-4-7-18(8-5-15)28-36(31,32)22-14-19(9-6-16(22)2)25-26-23-17(3)27-29(24(23)30)20-10-12-21(13-11-20)37(33,34)35;/h4-14,23,28H,1-3H3,(H,33,34,35);/q;+1/p-1 |
| Standard InChI Key | IKLJQUKIHIKJOO-UHFFFAOYSA-M |
| Canonical SMILES | CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)N=NC3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C)C.[Na+] |
Introduction
Molecular Structure and Composition
The compound’s structure integrates multiple functional groups that dictate its reactivity and utility. At its core lies a benzenesulfonic acid moiety, where a sulfonic acid group (-SO₃H) is substituted at the para position of the benzene ring. This group is neutralized as a monosodium salt (-SO₃Na), enhancing water solubility . Attached to this core is a 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This pyrazole unit is further functionalized with an azo group (-N=N-) that bridges to a second aromatic system: a 4-methyl-3-(((4-methylphenyl)amino)sulfonyl)phenyl group. The latter features a sulfonamide linkage (-NHSO₂-) and a para-methyl substituent, contributing to steric and electronic modulation .
Molecular Formula and Weight
While exact data for the monosodium salt remains limited in publicly accessible databases, the free acid form (PubChem CID: 166316) has a molecular formula of C₂₄H₂₅N₅O₆S₂ and a molecular weight of 541.6 g/mol . Conversion to the monosodium salt replaces one acidic hydrogen from the sulfonic acid group with sodium, yielding an approximate molecular weight of 563.6 g/mol (calculated as 541.6 − 1.008 + 22.99) . This adjustment aligns with the enhanced solubility profile typical of sulfonate salts .
Synthesis and Manufacturing
Synthesis of this compound likely follows multi-step organic reactions, leveraging established protocols for azo dye and sulfonamide chemistry.
Diazotization and Azo Coupling
The azo linkage is typically formed via diazotization of a primary aromatic amine (e.g., 4-methyl-3-(((4-methylphenyl)amino)sulfonyl)aniline) with nitrous acid (HNO₂) at 0–5°C, generating a diazonium salt intermediate. Subsequent coupling with the pyrazole-bearing nucleophile (e.g., 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzenesulfonic acid) under alkaline conditions forms the azo bond .
Sulfonation and Salt Formation
Sulfonation of the benzene ring may precede or follow azo coupling, depending on substrate stability. Final neutralization with sodium hydroxide converts the sulfonic acid to its monosodium salt, improving crystallinity and solubility .
Table 1: Key Synthetic Intermediates
Physicochemical Properties
Solubility and Stability
As a sodium sulfonate, the compound exhibits high water solubility (>100 mg/mL at 25°C), making it suitable for aqueous formulations . The azo group confers pH-dependent stability, with degradation observed under strongly acidic (pH < 3) or alkaline (pH > 10) conditions, leading to cleavage of the -N=N- bond . Thermal stability analyses suggest decomposition temperatures above 250°C, consistent with aromatic sulfonates .
Spectroscopic Characterization
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UV-Vis Spectroscopy: The conjugated azo system absorbs strongly in the visible range (λₘₐₓ ≈ 450–500 nm), characteristic of orange-red hues .
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IR Spectroscopy: Key peaks include S=O stretching (1180–1120 cm⁻¹), N=N stretching (1590–1450 cm⁻¹), and sulfonamide N-H bending (1340–1250 cm⁻¹) .
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NMR: ¹H NMR signals for aromatic protons appear δ 7.0–8.5 ppm, while the pyrazole methyl group resonates at δ 2.1–2.3 ppm .
Applications and Functional Utility
Industrial Dyes and Pigments
The azo chromophore positions this compound as a candidate for textile dyes, plastics coloration, and ink formulations. Its sulfonate group improves fiber affinity in cotton and wool dyeing processes, reducing effluent toxicity compared to non-ionic azo dyes .
Pharmaceutical Intermediates
Sulfonamide and pyrazole moieties are pharmacophores in antimicrobial and anticancer agents. In vitro studies on analogous compounds demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and MDA-MB-231 breast cancer cells (IC₅₀ = 18 µM) .
Chemical Synthesis
The sodium sulfonate group acts as a water-soluble directing group in transition-metal-catalyzed cross-couplings, facilitating reactions in aqueous media.
Biological Interactions and Toxicology
Enzymatic Inhibition
Molecular docking studies suggest that the sulfonamide group chelates zinc ions in carbonic anhydrase IX (CA-IX), a cancer-associated enzyme, with predicted binding affinity ΔG = −9.2 kcal/mol .
Acute Toxicity
Limited data exist for the monosodium salt, but related benzenesulfonates show LD₅₀ values > 2000 mg/kg in rodent models, indicating low acute oral toxicity .
Future Research Directions
Structure-Activity Relationships (SAR)
Systematic modification of the methyl and sulfonamide substituents could optimize bioactivity. For example, replacing the para-methyl group with halogens may enhance antimicrobial potency .
Green Synthesis Routes
Exploring biocatalytic diazotization or microwave-assisted coupling may reduce energy use and solvent waste .
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